![molecular formula C21H20O5S B14590750 Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- CAS No. 61563-86-8](/img/structure/B14590750.png)
Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- is a complex organic compound with a unique structure that includes phenyl and phenylsulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- can be achieved through several methods. One common approach involves the reaction of pyrogallol with methyl iodide in an alkaline aqueous medium . Another method includes the demethylation of pyrogallol trimethyl ether in aqueous alkali or in alcohol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: Despite the absence of a hydrogen atom on the hydroxyl-bearing carbon, phenols are easily oxidized.
Substitution: Phenols can react with aqueous sodium hydroxide to form salts.
Common Reagents and Conditions
Common reagents used in these reactions include chromic acid for oxidation and sodium hydroxide for substitution reactions. The conditions typically involve aqueous solutions and controlled temperatures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dicarbonyl compounds like para-benzoquinone .
Applications De Recherche Scientifique
Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Its properties as a COX-2 inhibitor suggest potential therapeutic applications.
Mécanisme D'action
The mechanism by which Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- exerts its effects involves its interaction with molecular targets and pathways. For instance, as a COX-2 inhibitor, it interferes with the cyclooxygenase-2 enzyme, reducing inflammation and pain . Additionally, its antioxidant properties help neutralize free radicals, preventing cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,6-dimethoxy-4-(2-propenyl)-:
Phenol, 4-ethenyl-2,6-dimethoxy-: This compound is an antioxidant phenolic compound with potential use as a COX-2 inhibitor.
Uniqueness
Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- is unique due to its combination of phenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. Its ability to act as both an antioxidant and a COX-2 inhibitor sets it apart from other similar compounds .
Propriétés
Numéro CAS |
61563-86-8 |
|---|---|
Formule moléculaire |
C21H20O5S |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
4-[benzenesulfonyl(phenyl)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C21H20O5S/c1-25-18-13-16(14-19(26-2)20(18)22)21(15-9-5-3-6-10-15)27(23,24)17-11-7-4-8-12-17/h3-14,21-22H,1-2H3 |
Clé InChI |
SKCCSGQYDUTLTE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


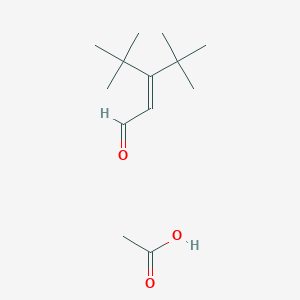
![1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14590668.png)
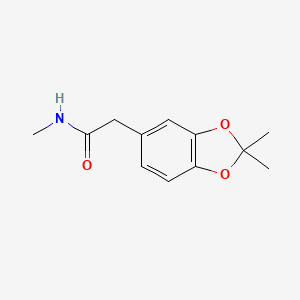
![2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide](/img/structure/B14590676.png)
![4-Methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14590683.png)
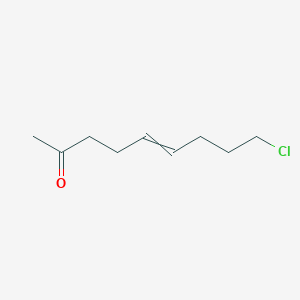
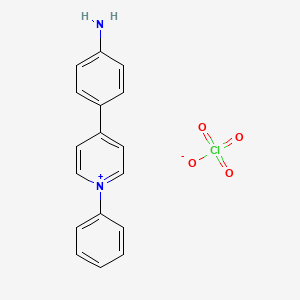
![6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol](/img/structure/B14590713.png)
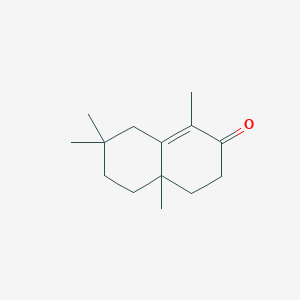
![{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14590716.png)
![N-[(Chloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14590728.png)
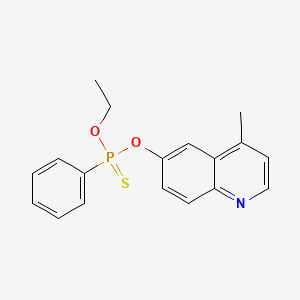

![2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol](/img/structure/B14590760.png)
